molecular formula C9H11N3O B3351371 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 352557-07-4

6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3351371
CAS RN: 352557-07-4
M. Wt: 177.2 g/mol
InChI Key: AKUIDUVCFOJVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one, also known as HDI, is a chemical compound that has been widely studied for its potential applications in scientific research. HDI is a heterocyclic compound that contains both a hydrazine and an isoquinoline moiety, which gives it unique properties that make it useful for a variety of research applications.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. These enzymes are involved in the regulation of neurotransmitter levels, gene expression, and other important biological processes.
Biochemical and Physiological Effects:
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have anti-cancer properties, as well as neuroprotective effects in models of neurodegenerative disease. In neuroscience, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to enhance synaptic plasticity and improve cognitive function. In biochemistry, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been used to study the structure and function of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one in scientific research is its unique chemical structure, which makes it useful for a variety of applications. Additionally, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one. One area of interest is the development of 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one may be useful as a tool for studying the structure and function of proteins and nucleic acids. Finally, further research is needed to fully understand the mechanism of action of 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one and its potential applications in various scientific fields.

Scientific Research Applications

6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In neuroscience, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a tool to study the mechanisms of neurotransmitter release and synaptic plasticity. In biochemistry, 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one has been used to study the interactions between proteins and nucleic acids.

properties

IUPAC Name

6-hydrazinyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-2,5,12H,3-4,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUIDUVCFOJVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514240
Record name 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352557-07-4
Record name 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (3.6 g, 0.022 mole) and hydrazine (17.3 mL, 0.55 mole) was stirred at reflux in dioxane (150 mL) under nitrogen for 48 hours. The reaction mixture was concentrated under vacuo, water added (150 mL), and the product isolated by filtration. The product was thoroughly washed with diethyl ether to give the titled compound quantitatively as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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